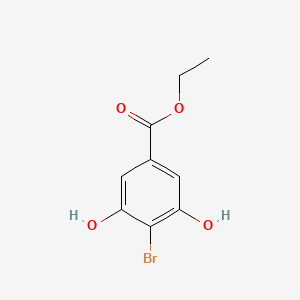

4-ブロモ-3,5-ジヒドロキシ安息香酸エチル

概要

説明

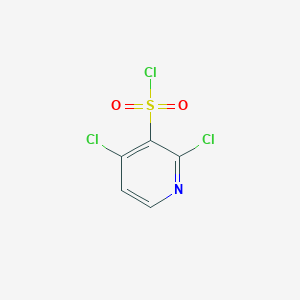

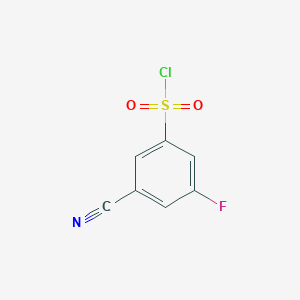

Ethyl 4-bromo-3,5-dihydroxybenzoate is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-bromo-3,5-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-3,5-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品研究

4-ブロモ-3,5-ジヒドロキシ安息香酸エチルは、革新的な医薬品化合物の合成における貴重なビルディングブロックとして役立ちます . そのユニークな構造的特徴は、標的療法の開発に活用することができ、幅広い健康状態に対処し、患者の転帰を改善することができます .

官能基化合物の合成

この化合物は高度に官能基化されており、他の複雑な分子の合成における有用な試薬となっています . その臭素とヒドロキシル基はさまざまな化学反応に関与することができ、幅広い官能基化合物の作成を可能にします .

標的療法の開発

4-ブロモ-3,5-ジヒドロキシ安息香酸エチルにおける複数の官能基の存在により、標的療法の開発が可能になります . これらの治療法は、特定の生物学的標的と相互作用するように設計することができ、副作用が少なく、より効果的な治療につながる可能性があります .

作用機序

Target of Action

It is known that brominated benzoates can interact with various biological targets due to their electron-withdrawing substituents .

Mode of Action

Ethyl 4-bromo-3,5-dihydroxybenzoate, being an ester with electron-withdrawing substituents, can undergo reduction reactions . For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . This suggests that Ethyl 4-bromo-3,5-dihydroxybenzoate can interact with its targets through redox reactions, leading to changes in the targets’ chemical states.

Biochemical Pathways

Brominated benzoates are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of Ethyl 4-bromo-3,5-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as evidenced by its reduction with PDBBA at 0°C . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH and the presence of other chemical species in the environment.

特性

IUPAC Name |

ethyl 4-bromo-3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJKJGZYGTUKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254844 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350035-53-9 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350035-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)

![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)